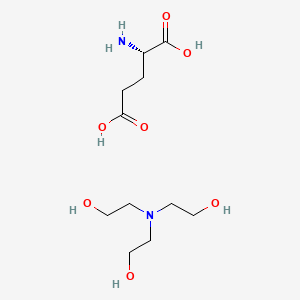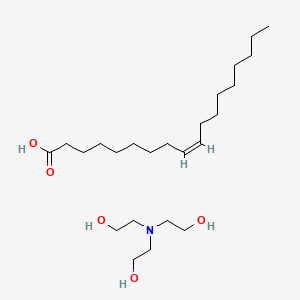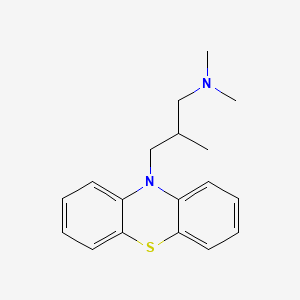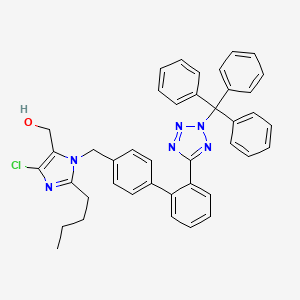
SR-31747
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'arylacétamide peut être synthétisé par différentes méthodes. Une approche courante implique la N-acétylation des arylamines et l'acétylation réductrice des nitroarènes. Ces réactions sont souvent promues par des nanoparticules de CuFe2O4 recyclables dans l'eau à reflux . Une autre méthode implique la synthèse basique catalysée d'amides aryles à partir d'azides aryles et d'aldéhydes .
Méthodes de Production Industrielle : En milieu industriel, la préparation de l'arylacétamide peut impliquer l'utilisation de chlorure de thionyle (SOCl2) comme catalyseur pour la désacylation sélective des N-arylacétamides et des 2-chloro-N-arylacétamides . Cette méthode est efficace et permet d'obtenir des rendements élevés dans des conditions anhydres.
Analyse Des Réactions Chimiques
Types de Réactions : L'arylacétamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'oxydants pour convertir l'arylacétamide en sa forme oxydée.
Réduction : L'acétylation réductrice des nitroarènes pour former de l'arylacétamide est une réaction courante.
Substitution : La N-acétylation des arylamines est une autre réaction clé.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réactifs tels que les nanoparticules de CuFe2O4 sont utilisés pour l'acétylation réductrice.
Substitution : Le chlorure d'acétyle (CH3COCl) et l'anhydride acétique (Ac2O) sont couramment utilisés pour la N-acétylation.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers N-arylacétamides et leurs dérivés .
4. Applications de la Recherche Scientifique
L'arylacétamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination et comme réactif en synthèse organique.
5. Mécanisme d'Action
L'arylacétamide exerce ses effets en se liant à des protéines spécifiques dans les cellules humaines, notamment SRBP-1, sigma-2, HSI et SRBP-2 . Il bloque la prolifération des lymphocytes humains et module l'expression des cytokines. De plus, il inhibe la prolifération des lignées de cellules tumorales de manière dépendante du temps et de la concentration .
Composés Similaires :
Dérivés de la cystéine-N-arylacétamide : Ces composés ont été étudiés pour leur activité inhibitrice de l'uréase.
N-arylacétamides : Ceux-ci sont couramment utilisés dans les produits pharmaceutiques et la synthèse organique.
Unicité : L'arylacétamide est unique en raison de ses activités immunomodulatrices et antiprolifératives doubles.
Applications De Recherche Scientifique
Arylacenamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Mécanisme D'action
Arylacenamide exerts its effects by binding to specific proteins in human cells, including SRBP-1, sigma-2, HSI, and SRBP-2 . It blocks the proliferation of human lymphocytes and modulates the expression of cytokines. Additionally, it inhibits the proliferation of tumor cell lines in a time- and concentration-dependent manner .
Comparaison Avec Des Composés Similaires
Cysteine-N-arylacetamide derivatives: These compounds have been studied for their urease inhibitory activity.
N-arylacetamides: These are commonly used in pharmaceuticals and organic synthesis.
Uniqueness: Arylacenamide is unique due to its dual immunomodulatory and antiproliferative activities.
Propriétés
IUPAC Name |
N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34ClN.ClH/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20;/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3;1H/b10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHPCMBPASXYGP-KVVVOXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C\C1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SR31747 blocks proliferation of human lymphocytes, modulates the expression of pro- and anti-inflammatory cytokines, and was shown to protect animals in vivo against acute and chronic inflammatory conditions such as acute graft-versus-host reaction, lethality induced by staphylococcal enterotoxin B and lipopolysaccharide or rheumatoid arthritis. Besides these immunomodulatory activities, the molecule also inhibits the proliferation of various tumor cell lines in vitro in a time- and concentration-dependent manner. | |
| Record name | Arylacenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
132173-07-0 | |
| Record name | SR 31747 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132173070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arylacenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR-31747 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K6U3I1UR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















